molecular formula C13H12F3N3O2 B5055338 N'-[2-(2,2,2-trifluoroacetyl)-1-cyclopenten-1-yl]nicotinohydrazide

N'-[2-(2,2,2-trifluoroacetyl)-1-cyclopenten-1-yl]nicotinohydrazide

Cat. No.: B5055338
M. Wt: 299.25 g/mol
InChI Key: SGWMVWXSVVGWKZ-UHFFFAOYSA-N
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Description

Trifluoroacetyl compounds are a class of organic compounds that contain a trifluoroacetyl group (CF3C=O). They are often used in the synthesis of various organic compounds due to their unique chemical properties .


Synthesis Analysis

The synthesis of trifluoroacetyl compounds often involves the use of N,N-Diethyl-2,2,2-trifluoroacetamide, which can be used for the synthesis of isomeric acetyl or 2,2,2-trifluoroacetyl azidothiophenes .


Molecular Structure Analysis

The molecular structure of trifluoroacetyl compounds can vary greatly depending on the specific compound. For example, the molecular structure of N,N-Diethyl-2,2,2-trifluoroacetamide is CF3CON(C2H5)2 .


Chemical Reactions Analysis

Trifluoroacetyl compounds can participate in a variety of chemical reactions. For instance, N,N-Diethyl-2,2,2-trifluoroacetamide may be used for the synthesis of isomeric acetyl or 2,2,2-trifluoroacetyl azidothiophenes .


Physical And Chemical Properties Analysis

Trifluoroacetyl compounds generally have unique physical and chemical properties due to the presence of the trifluoroacetyl group. For example, N,N-Diethyl-2,2,2-trifluoroacetamide has a refractive index of 1.38, a boiling point of 65-67 °C, and a density of 1.2 g/mL at 25 °C .

Mechanism of Action

The mechanism of action of trifluoroacetyl compounds can vary greatly depending on the specific compound and its application. For example, in the synthesis of primary amines from halides, trifluoroacetamide is used for N-alkylation followed by cleavage of the readily-hydrolyzed trifluoroacetyl group .

Safety and Hazards

Trifluoroacetyl compounds can be hazardous. For example, 2,2,2-Trifluoroethyl trifluoroacetate is classified as a flammable liquid and a skin corrosive . Always handle these compounds with appropriate safety measures.

Future Directions

The use of trifluoroacetyl compounds in organic synthesis is a topic of ongoing research. Their unique properties make them valuable tools in the development of new synthetic methods and the production of novel organic compounds .

Properties

IUPAC Name

N'-[2-(2,2,2-trifluoroacetyl)cyclopenten-1-yl]pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2/c14-13(15,16)11(20)9-4-1-5-10(9)18-19-12(21)8-3-2-6-17-7-8/h2-3,6-7,18H,1,4-5H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWMVWXSVVGWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C1)NNC(=O)C2=CN=CC=C2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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